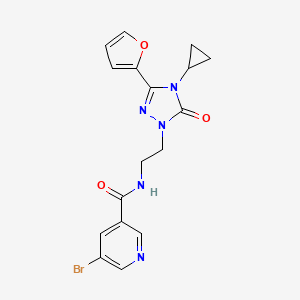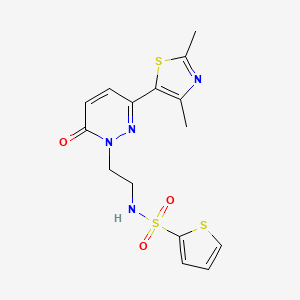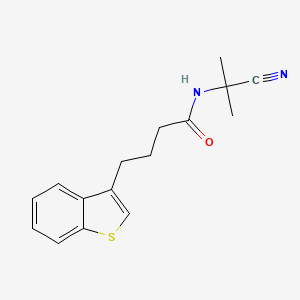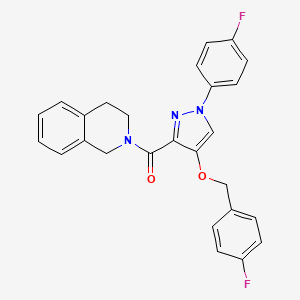
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H16BrN5O3 and its molecular weight is 418.251. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2003) delved into the synthesis of compounds related to 5-bromo-nicotinamide derivatives, focusing on their antiprotozoal activity. Their work involved a series of chemical reactions, leading to compounds that exhibited significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Notably, some of these compounds were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at low oral dosages (Ismail et al., 2003).
Applications in Heterocyclic Chemistry
Patel and Shaikh (2010) explored the synthesis of nicotinic acid derivatives, including those incorporating furan-2-yl groups. These compounds were evaluated for antimicrobial activity against various bacterial and fungal species. The study demonstrated the potential of these derivatives as antimicrobial agents (Patel & Shaikh, 2010).
Nicotinic Acid Crown Ethers
Newkome and Marston (1983) investigated the synthesis of nicotinic acid crown ethers, including reactions that might be relevant to the synthesis of complex nicotinamide derivatives. Their research contributed to the understanding of macrocyclic and heterocyclic chemistry, which is crucial in the development of new materials and pharmaceutical compounds (Newkome & Marston, 1983).
P2Y12 Receptor Antagonists
Bach et al. (2013) conducted research on ethyl nicotinates and their derivatives, investigating their potential as antagonists of the P2Y12 receptor. This research is significant as the P2Y12 receptor is a key target in antiplatelet therapies. Their findings highlight the importance of shape and electrostatic similarity in the development of new pharmaceutical agents (Bach et al., 2013).
Deuterium-Labelled Compounds
Ismail and Boykin (2004) focused on the synthesis of deuterium-labelled nicotinamidine derivatives, including those with furan-2-yl groups. This work is crucial for the development of labelled compounds used in pharmacokinetics and metabolic studies (Ismail & Boykin, 2004).
Furan Carboxylic Acids
Jia et al. (2019) investigated the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing enzyme cascades. This research is significant for producing biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).
Propiedades
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c18-12-8-11(9-19-10-12)16(24)20-5-6-22-17(25)23(13-3-4-13)15(21-22)14-2-1-7-26-14/h1-2,7-10,13H,3-6H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTZZQDKBUIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-Methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2694526.png)

![4-[(1E)-3-(2-Furyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2694530.png)
![3-(3-chlorophenyl)-6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694532.png)
![Octahydropyrido[2,1-c]thiomorpholin-9-amine](/img/structure/B2694535.png)
![2-(2-(Diethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694536.png)


![N-[2-(1-Acetylpiperidin-4-yl)ethyl]but-2-ynamide](/img/structure/B2694540.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)


![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/no-structure.png)
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)